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molecular formula C11H15FN2O3 B8367185 3-fluoro-N-(4-methoxybutyl)-2-nitroaniline

3-fluoro-N-(4-methoxybutyl)-2-nitroaniline

Cat. No. B8367185
M. Wt: 242.25 g/mol
InChI Key: QAIZTNWDDGCBJJ-UHFFFAOYSA-N
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Patent
US08664380B2

Procedure details

To a solution of 1,3-difluoro-2-nitrobenzene (3.00 g) and diisopropylethylamine (7 μl) in acetonitrile (30 ml) was added a solution of 4-methoxybutan-1-amine hydrochloride (2.51 g) in acetonitrile (10 ml), and the mixture was stirred at room temperature for 90 hr. The reaction mixture was concentrated under reduced pressure, and the residue was subjected to silica gel column chromatography, and a fraction eluted with ethyl acetate-hexane (2:98-25:75) was concentrated under reduced pressure to give the object product (2.90 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7 μL
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[N+:9]([O-:11])=[O:10].C(N(C(C)C)CC)(C)C.Cl.[CH3:22][O:23][CH2:24][CH2:25][CH2:26][CH2:27][NH2:28]>C(#N)C>[F:8][C:4]1[C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH:7]=[CH:6][CH:5]=1)[NH:28][CH2:27][CH2:26][CH2:25][CH2:24][O:23][CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
7 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.51 g
Type
reactant
Smiles
Cl.COCCCCN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 90 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
a fraction eluted with ethyl acetate-hexane (2:98-25:75)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
90 h
Name
Type
product
Smiles
FC=1C(=C(NCCCCOC)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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